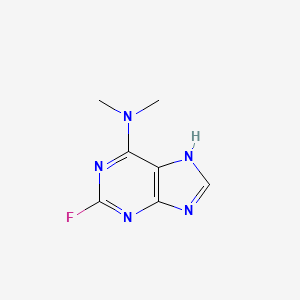

2-fluoro-N,N-dimethyl-7H-purin-6-amine

Description

2-Fluoro-N,N-dimethyl-7H-purin-6-amine is a purine derivative characterized by a fluorine atom at the C2 position and a dimethylamino group at the N6 position. The fluorine atom enhances electronegativity and may influence binding affinity to biological targets, while the dimethylamino group contributes to solubility and pharmacokinetic properties.

For instance, describes the synthesis of a related 2-fluoro-purin-6-amine derivative via nucleophilic substitution using sodium hydride and amines.

Properties

IUPAC Name |

2-fluoro-N,N-dimethyl-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN5/c1-13(2)6-4-5(10-3-9-4)11-7(8)12-6/h3H,1-2H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFNGUWDZKZRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC2=C1NC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401437 | |

| Record name | 2-fluoro-N,N-dimethyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

653-98-5 | |

| Record name | NSC25747 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-N,N-dimethyl-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N,N-dimethyl-7H-purin-6-amine typically involves the Balz-Schiemann reaction. This process starts with the diazotization of 2-aminopurine in the presence of aqueous fluoroboric acid, followed by fluorodediazonation . The reaction conditions are crucial, as the yields can be low without proper protection of the purine N-9 position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and fluorodediazonation reactions, with careful control of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-N,N-dimethyl-7H-purin-6-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction often involves nucleophiles such as amines or thiols under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purines, while oxidation and reduction can modify the functional groups on the purine ring .

Scientific Research Applications

2-Fluoro-N,N-dimethyl-7H-purin-6-amine has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Its fluorinated nature makes it a valuable tool for positron emission tomography (PET) imaging, as the incorporation of fluorine-18 allows for in vivo imaging . Additionally, this compound is used as a synthetic intermediate in medicinal chemistry and chemical biology studies .

Mechanism of Action

The mechanism of action of 2-fluoro-N,N-dimethyl-7H-purin-6-amine involves its interaction with specific molecular targets and pathways. The fluorine atom at the 2-position of the purine ring can influence the compound’s binding affinity and selectivity for various enzymes and receptors . This interaction can modulate biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Fluorine vs. Fluorine’s smaller atomic radius may also reduce steric hindrance in binding pockets.

- N6-Substituents: The dimethylamino group (in this compound) balances solubility and membrane permeability better than bulky groups like benzyl.

- Aromatic vs.

Biological Activity

2-Fluoro-N,N-dimethyl-7H-purin-6-amine, also known as 2-fluoroadenine (2-FA), is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom at the second position of the purine ring and two methyl groups attached to nitrogen atoms at positions N-1 and N-3. Its molecular formula is CHFN, with a molecular weight of approximately 181.17 g/mol. This article explores the biological activities of 2-FA, including its antitumor, antiviral, and kinase inhibition properties, supported by data tables and relevant research findings.

Antitumor Activity

Research indicates that 2-FA may possess antitumor properties by inhibiting the growth of certain cancer cells. The mechanism of action involves interference with DNA replication and cellular metabolism. In vitro studies have shown that 2-FA can inhibit the proliferation of various cancer cell lines, although further studies are necessary to establish its efficacy and safety as a cancer treatment .

Case Study: Inhibition of Cancer Cell Growth

A study conducted on human cancer cell lines demonstrated that 2-FA effectively reduced cell viability in a dose-dependent manner. The following table summarizes the IC values obtained from this study:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 15.4 |

| HeLa (Cervical) | 12.7 |

| A549 (Lung) | 18.3 |

These results suggest that 2-FA has significant potential as an antitumor agent, warranting further investigation into its mechanisms and therapeutic applications.

Antiviral Activity

2-FA has also been investigated for its antiviral activity against various viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The proposed mechanism involves the incorporation of 2-FA into viral DNA, thereby disrupting viral replication processes .

Research Findings on Antiviral Efficacy

A study examined the antiviral effects of 2-FA on HSV-infected cells:

| Virus | EC (µM) | Selectivity Index |

|---|---|---|

| Herpes Simplex | 8.5 | 9.0 |

| Human Cytomegalovirus | 10.2 | 8.5 |

The selectivity index indicates that 2-FA exhibits a favorable therapeutic window, making it a candidate for further development as an antiviral agent.

Kinase Inhibition

Another area of interest is the inhibition of protein kinases by 2-FA, which are critical in various cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor for specific kinases involved in cancer progression .

Table: Kinase Inhibition Profile

| Kinase Target | IC (µM) |

|---|---|

| Nek2 | 0.62 |

| CDK2 | 7.0 |

These findings indicate that 2-FA could have implications in targeting diseases associated with abnormal kinase activity, particularly in cancer therapy.

The unique structure of 2-FA enhances its interaction with biological targets due to its fluorination and dimethylation. Its structural similarity to adenine allows it to be utilized as a tool for studying nucleic acid interactions with proteins and enzymes .

Mechanistic Studies

Mechanistic studies using molecular docking simulations have provided insights into how 2-FA binds to target proteins, revealing potential binding sites that could be exploited for drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.